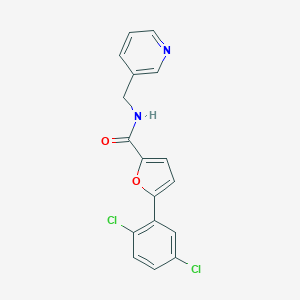
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a potent inhibitor of volume-regulated anion channels (VRACs), which play a crucial role in cellular homeostasis and various physiological processes.
Mechanism of Action
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide inhibits VRACs by binding to a specific site on the channel protein. VRACs are activated by cell swelling, which leads to the opening of the channel and the efflux of anions such as chloride and bicarbonate. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide binds to the channel protein and prevents the opening of the channel, thereby inhibiting the efflux of anions. The mechanism of action of 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been extensively studied, and its specificity for VRACs has been confirmed by various experiments.
Biochemical and Physiological Effects:
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In general, 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide inhibits cell volume regulation, induces apoptosis, and reduces cell migration. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has also been shown to modulate ion channel activity and intracellular signaling pathways. The biochemical and physiological effects of 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide are complex and require further investigation.
Advantages and Limitations for Lab Experiments
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several advantages for lab experiments, including its potency, specificity, and availability. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a potent inhibitor of VRACs, making it a valuable tool for studying the physiological and pathological roles of VRACs. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is also specific for VRACs and does not affect other ion channels or transporters. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is commercially available and can be easily obtained from various chemical suppliers. However, 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide also has some limitations, including its potential toxicity and off-target effects. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been shown to induce apoptosis and reduce cell viability in some cell types, which may limit its use in certain experiments.
Future Directions
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has opened up new avenues of research in the field of ion channel physiology and pathology. Some of the future directions for 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide research include:
1. Investigating the role of VRACs in various diseases such as cystic fibrosis, cancer, and ischemic stroke.
2. Developing new 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide analogs with improved potency and specificity for VRACs.
3. Studying the downstream signaling pathways and physiological effects of VRAC inhibition by 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide.
4. Investigating the potential therapeutic applications of 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide in various diseases.
5. Exploring the interaction between 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide and other ion channels and transporters.
Conclusion:
In conclusion, 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a potent inhibitor of VRACs that has gained significant attention in scientific research. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been extensively used to study the physiological and pathological roles of VRACs and has opened up new avenues of research in the field of ion channel physiology and pathology. The synthesis method of 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is well-established, and its mechanism of action has been extensively studied. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered when using it as a research tool. Finally, future directions for 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide research are diverse and offer exciting opportunities for further investigation.
Synthesis Methods
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is synthesized by reacting 2,5-dichlorobenzoyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furan-2-carboxylic acid to obtain 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide. The synthesis method of 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is well-established and has been reported in various scientific journals.
Scientific Research Applications
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been extensively used in scientific research to study the role of VRACs in various physiological processes such as cell volume regulation, apoptosis, and migration. VRACs are ubiquitously expressed in various cell types, and their dysfunction has been implicated in several diseases such as cystic fibrosis, cancer, and ischemic stroke. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been shown to inhibit VRACs in a dose-dependent manner, making it a valuable tool for studying the physiological and pathological roles of VRACs.
properties
CAS RN |
6085-50-3 |
|---|---|
Product Name |
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-12-3-4-14(19)13(8-12)15-5-6-16(23-15)17(22)21-10-11-2-1-7-20-9-11/h1-9H,10H2,(H,21,22) |
InChI Key |
GBYSKDLNUGOFNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




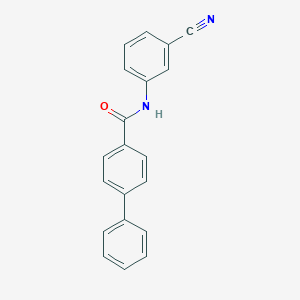
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

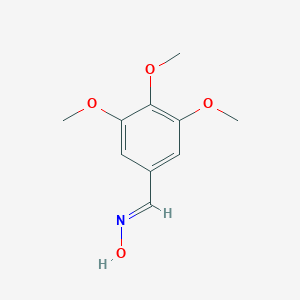
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)

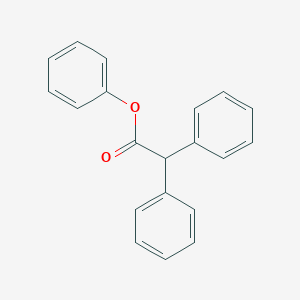
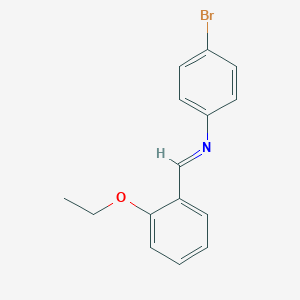
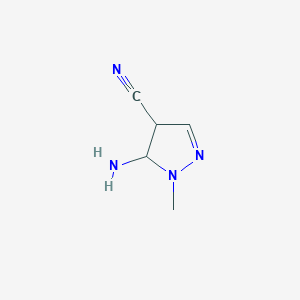
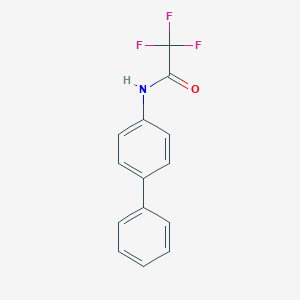
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
